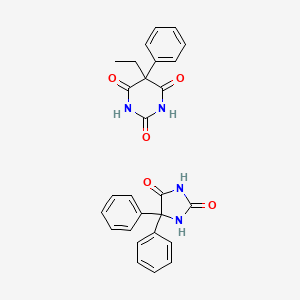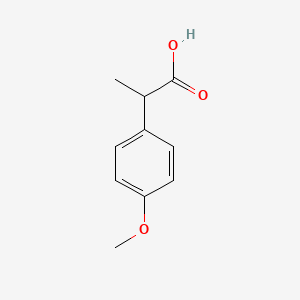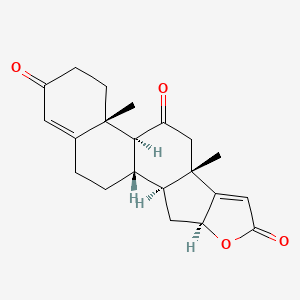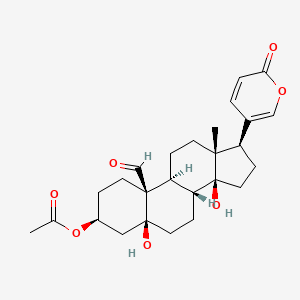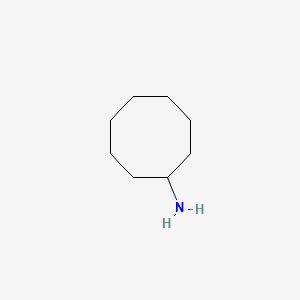
环辛胺
描述
Cyclooctanamine, also known as cyclooctylamine or aminocyclooctane, is an organic compound with the molecular formula C₈H₁₇N. It is a primary amine featuring a cyclooctane ring with an amino group attached.
科学研究应用
Cyclooctanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Cyclooctanamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Cyclooctanamine is used in the production of specialty chemicals and as a building block for more complex molecules
生化分析
Biochemical Properties
Cyclooctylamine plays a significant role in biochemical reactions due to its primary amine group. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclooctylamine can act as a substrate for monoamine oxidase (MAO), an enzyme that catalyzes the oxidative deamination of amines . This interaction results in the formation of cyclooctanone and ammonia. Additionally, cyclooctylamine can form Schiff bases with aldehydes and ketones, which are important intermediates in various biochemical pathways .
Cellular Effects
Cyclooctylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain ion channels and transporters, thereby altering cellular ion homeostasis . Cyclooctylamine can also modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it has been shown to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, cyclooctylamine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering downstream signaling cascades . Cyclooctylamine can also inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . Additionally, cyclooctylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of cyclooctylamine can change over time in laboratory settings. It is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or light . In in vitro studies, cyclooctylamine has been shown to maintain its activity for several hours, but its effects may diminish over longer periods . In in vivo studies, the long-term effects of cyclooctylamine on cellular function have been observed, including potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of cyclooctylamine vary with different dosages in animal models. At low doses, cyclooctylamine has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, cyclooctylamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
Cyclooctylamine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Cyclooctylamine can also interact with cofactors such as NADH and FADH2, which are essential for its metabolic transformation .
Transport and Distribution
Cyclooctylamine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . Cyclooctylamine can also bind to plasma proteins, affecting its distribution and bioavailability . Its localization within tissues can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of cyclooctylamine is crucial for its activity and function. It can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . Targeting signals and post-translational modifications can direct cyclooctylamine to these compartments, where it can exert its biochemical effects . The localization of cyclooctylamine can also impact its interactions with other biomolecules and its overall cellular activity .
准备方法
Cyclooctanamine can be synthesized through several methods:
Ritter Reaction: This involves the reaction of cyclooctanol with hydrocyanic acid.
Reduction of Cyclooctanone Oxime: This method uses sodium and an alcohol to reduce cyclooctanone oxime.
Ritter Reaction of Cyclooctene: Cyclooctene reacts with hydrocyanic acid.
Catalytic Hydrogenation: Cyclooctanone undergoes catalytic hydrogenation under amination conditions.
化学反应分析
Cyclooctanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert cyclooctanamine into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced or modified.
Condensation: Cyclooctanamine can undergo condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of cyclooctanamine involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in medicinal chemistry, cyclooctanamine derivatives may act as enzyme inhibitors or receptor agonists/antagonists .
相似化合物的比较
Cyclooctanamine can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with a cyclohexane ring. It is structurally similar but has a smaller ring size.
Cyclopentylamine: Another primary amine with a cyclopentane ring, even smaller than cyclohexylamine.
Cyclododecylamine: A primary amine with a larger cyclododecane ring.
Cyclooctanamine is unique due to its eight-membered ring, which provides different steric and electronic properties compared to its smaller or larger counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
属性
IUPAC Name |
cyclooctanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHBWMXECKEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063900 | |
| Record name | Cyclooctanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-37-9 | |
| Record name | Cyclooctylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0JPO6GS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)
![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)
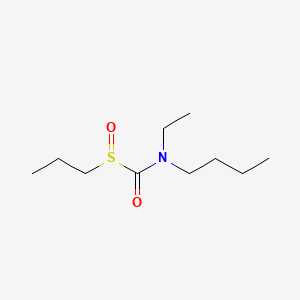
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
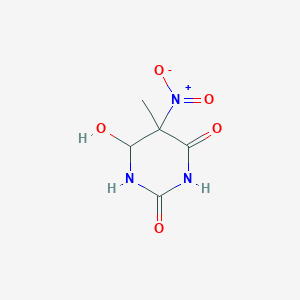
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
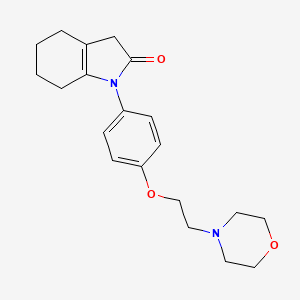
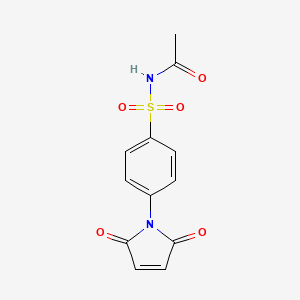
![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)
